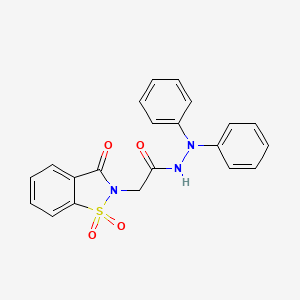![molecular formula C18H16N4O4S2 B7681252 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in a variety of physiological processes.
Mechanism of Action
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide is a potent and selective inhibitor of GSK-3. GSK-3 plays a crucial role in a variety of physiological processes, including glycogen metabolism, cell proliferation, and apoptosis. 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to downstream effects on various signaling pathways. 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has been shown to modulate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Advantages and Limitations for Lab Experiments
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for GSK-3, which reduces the risk of off-target effects. However, 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the investigation of the effects of 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide on other signaling pathways, such as the PI3K/Akt pathway. Additionally, the potential therapeutic applications of 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide in other diseases, such as cardiovascular diseases and inflammation, warrant further investigation. Finally, the development of more effective delivery methods for 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide could improve its efficacy in vivo.
Synthesis Methods
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide can be synthesized through a multistep process starting with 4-acetylphenylsulfonyl chloride and 2-amino-1,3,4-thiadiazole. The intermediate product is then reacted with 4-aminobenzoyl chloride to form 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide. The synthesis of 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has been optimized to increase yield and purity, and several modifications have been made to the synthesis method to improve its efficiency.
Scientific Research Applications
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In addition, 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential to treat diabetes, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12(23)14-6-8-16(9-7-14)28(25,26)20-10-13-2-4-15(5-3-13)17(24)21-18-22-19-11-27-18/h2-9,11,20H,10H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMUUKVZRYWQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 3-methylbenzo[g][1]benzofuran-2-carboxylate](/img/structure/B7681171.png)
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7681183.png)


![[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-(2-methoxy-4-methylsulfanylphenyl)methanone](/img/structure/B7681204.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide](/img/structure/B7681211.png)
![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7681213.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7681218.png)
![2-[[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7681231.png)
![3-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7681243.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethane-1,2-dione](/img/structure/B7681251.png)
![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)